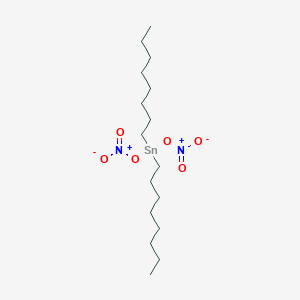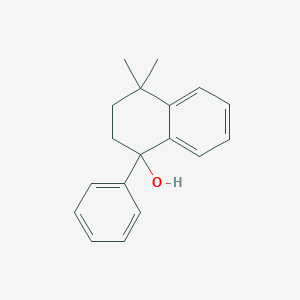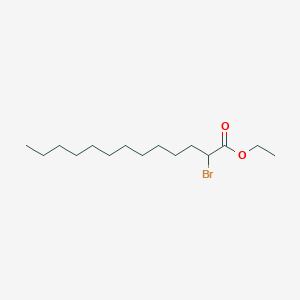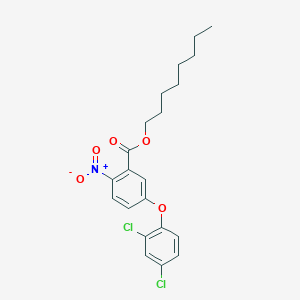![molecular formula C13H26N2O3 B14610245 Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate CAS No. 57910-51-7](/img/structure/B14610245.png)
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate is an organic compound characterized by its unique structure, which includes a butyl ester group, a tert-butyl diazenyl group, and a hydroxypentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate typically involves the esterification of 4-hydroxypentanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The tert-butyl diazenyl group is introduced through a diazotization reaction, where a tert-butyl amine is reacted with nitrous acid to form the diazonium salt, which is then coupled with the esterified product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Butyl 4-oxo-4-hydroxypentanoate or butyl 4-carboxy-4-hydroxypentanoate.
Reduction: Butyl 4-[(E)-tert-butylamino]-4-hydroxypentanoate.
Substitution: Butyl 4-[(E)-tert-butyldiazenyl]-4-methoxypentanoate.
Applications De Recherche Scientifique
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate exerts its effects involves interactions with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the hydroxyl and ester groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4-hydroxybenzoate: Similar ester group but lacks the diazenyl group.
tert-Butyl 4-hydroxybenzoate: Contains a tert-butyl group but differs in the position and type of functional groups.
Butylated hydroxytoluene (BHT): Shares the butyl group but has different functional groups and applications.
Uniqueness
Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate is unique due to the presence of the diazenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
57910-51-7 |
|---|---|
Formule moléculaire |
C13H26N2O3 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
butyl 4-(tert-butyldiazenyl)-4-hydroxypentanoate |
InChI |
InChI=1S/C13H26N2O3/c1-6-7-10-18-11(16)8-9-13(5,17)15-14-12(2,3)4/h17H,6-10H2,1-5H3 |
Clé InChI |
AZODZWOXFBSUIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC(C)(N=NC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)




![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)

